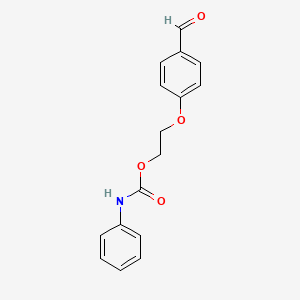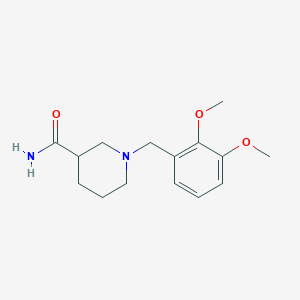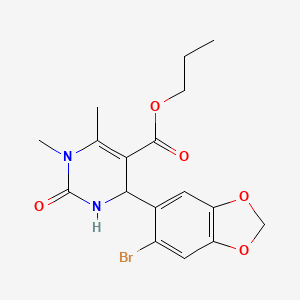
2-(4-formylphenoxy)ethyl phenylcarbamate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(4-formylphenoxy)ethyl phenylcarbamate is a chemical compound that has gained significant attention in scientific research. It is a carbamate derivative that is used for various applications, including as a reagent in organic synthesis and as a potential therapeutic agent for various diseases.
Mécanisme D'action
The mechanism of action of 2-(4-formylphenoxy)ethyl phenylcarbamate is not well understood. However, it is believed to act by inhibiting various enzymes and signaling pathways that are involved in inflammation, cancer, and tumor growth.
Biochemical and Physiological Effects:
2-(4-formylphenoxy)ethyl phenylcarbamate has been shown to have various biochemical and physiological effects. It has been shown to inhibit the production of inflammatory cytokines, such as TNF-α and IL-6. It has also been shown to induce apoptosis in cancer cells and inhibit tumor growth.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using 2-(4-formylphenoxy)ethyl phenylcarbamate in lab experiments is its versatility. It can be used for various applications, including as a reagent in organic synthesis and as a potential therapeutic agent. However, one of the limitations of using this compound is its toxicity. It can be toxic to cells at high concentrations, which can limit its use in certain experiments.
Orientations Futures
There are several future directions for the research of 2-(4-formylphenoxy)ethyl phenylcarbamate. One direction is to further investigate its potential therapeutic applications, specifically in the treatment of cancer and inflammation. Another direction is to explore its use as a reagent in organic synthesis, specifically in the synthesis of heterocyclic compounds. Additionally, more studies are needed to understand the mechanism of action of this compound and its potential side effects.
Méthodes De Synthèse
2-(4-formylphenoxy)ethyl phenylcarbamate is synthesized by reacting 4-hydroxybenzaldehyde with 2-(chloroethoxy)phenyl isocyanate in the presence of a base. The reaction results in the formation of 2-(4-formylphenoxy)ethyl phenylcarbamate, which can be purified by recrystallization.
Applications De Recherche Scientifique
2-(4-formylphenoxy)ethyl phenylcarbamate has been extensively studied for its potential therapeutic applications. It has been shown to have anti-inflammatory, anti-cancer, and anti-tumor properties. It has also been used as a reagent in organic synthesis, specifically in the synthesis of heterocyclic compounds.
Propriétés
IUPAC Name |
2-(4-formylphenoxy)ethyl N-phenylcarbamate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15NO4/c18-12-13-6-8-15(9-7-13)20-10-11-21-16(19)17-14-4-2-1-3-5-14/h1-9,12H,10-11H2,(H,17,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GBEQEETYPLBLGM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)NC(=O)OCCOC2=CC=C(C=C2)C=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Cambridge id 6429086 | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[(2,3-difluorophenoxy)methyl]-N-methyl-N-[(1-methyl-1H-pyrazol-4-yl)methyl]-1,3-oxazole-4-carboxamide](/img/structure/B4964361.png)
![(3R*,4R*)-1-[(2Z)-2-chloro-3-phenyl-2-propen-1-yl]-4-[4-(2-pyridinyl)-1-piperazinyl]-3-piperidinol](/img/structure/B4964367.png)
![N-(3-chloro-4-fluorophenyl)-N-{2-[4-(2-methoxyphenyl)-1-piperazinyl]-2-oxoethyl}methanesulfonamide](/img/structure/B4964377.png)
![ethyl 3-(1-methyl-3,5-dioxo-10-oxa-4-azatricyclo[5.2.1.0~2,6~]dec-8-en-4-yl)benzoate](/img/structure/B4964386.png)

![({1-[2-(4-fluorophenyl)ethyl]-4-piperidinyl}methyl)methyl[4-(2-pyrimidinyloxy)benzyl]amine](/img/structure/B4964398.png)
![5-{2-[(4-methyl-2-oxido-1,2,5-oxadiazol-3-yl)methoxy]benzylidene}-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B4964408.png)

![2-(2,4-dichlorophenyl)-N-[(9-ethyl-9H-carbazol-3-yl)methyl]ethanamine](/img/structure/B4964417.png)



![ethyl 4-{[({2,2,2-trichloro-1-[(2-chlorobenzoyl)amino]ethyl}amino)carbonothioyl]amino}benzoate](/img/structure/B4964454.png)
![1-[(2,5-dimethylphenyl)sulfonyl]-N-(2-phenylethyl)-4-piperidinecarboxamide](/img/structure/B4964460.png)